molecular formula C9H9ClO2 B14009523 3-Chloro-2-phenylpropanoic acid CAS No. 51545-26-7

3-Chloro-2-phenylpropanoic acid

Cat. No.: B14009523
CAS No.: 51545-26-7
M. Wt: 184.62 g/mol
InChI Key: PLXTXTKDRVJGNJ-UHFFFAOYSA-N
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Description

3-Chloro-2-phenylpropanoic acid is an organic compound with the molecular formula C9H9ClO2 It belongs to the class of phenylpropanoic acids and is characterized by the presence of a chlorine atom attached to the second carbon of the propanoic acid chain, which is also bonded to a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-2-phenylpropanoic acid can be synthesized through several methods. One common approach involves the chlorination of 2-phenylpropanoic acid. This reaction typically uses thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents under controlled conditions to introduce the chlorine atom at the desired position .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes. These processes are optimized for yield and efficiency, often using continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-phenylpropanoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of 2-phenylpropanoic acid.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.

    Reduction Reactions: Reduction of the carboxylic acid group can yield alcohols or aldehydes.

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Chloro-2-phenylpropanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-chloro-2-phenylpropanoic acid exerts its effects involves interactions with specific molecular targets. The chlorine atom and the phenyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biochemical pathways being activated or inhibited. Detailed studies on its mechanism of action are ongoing to fully elucidate these interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This makes it a valuable compound for specific synthetic routes and research applications where other phenylpropanoic acids may not be suitable .

Properties

CAS No.

51545-26-7

Molecular Formula

C9H9ClO2

Molecular Weight

184.62 g/mol

IUPAC Name

3-chloro-2-phenylpropanoic acid

InChI

InChI=1S/C9H9ClO2/c10-6-8(9(11)12)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,12)

InChI Key

PLXTXTKDRVJGNJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CCl)C(=O)O

Origin of Product

United States

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